molecular formula C16H20N4O B2590484 N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide CAS No. 1394679-84-5

N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide

Cat. No. B2590484
CAS RN: 1394679-84-5
M. Wt: 284.363
InChI Key: RZGUPCHKTDPTNG-UHFFFAOYSA-N
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Description

N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide, also known as CM156, is a small molecule that has been studied for its potential use in treating various diseases.

Mechanism of Action

The mechanism of action of N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide is not fully understood, but it is believed to be mediated through the inhibition of various signaling pathways. In cancer research, N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. In Alzheimer's disease and Parkinson's disease research, N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide has been shown to have various biochemical and physiological effects. In cancer research, N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease and Parkinson's disease research, N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide has been shown to protect neurons from oxidative stress and reduce inflammation. N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide in lab experiments is its ability to inhibit various signaling pathways, making it a potentially useful tool for studying the molecular mechanisms of various diseases. However, one limitation is that the mechanism of action of N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide. In cancer research, future studies could focus on the use of N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide in combination with other drugs to enhance its anticancer effects. In Alzheimer's disease and Parkinson's disease research, future studies could focus on the use of N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide in animal models to further explore its neuroprotective effects. Additionally, future studies could focus on the development of analogs of N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide involves the reaction of 4-methyl-1H-1,3-benzodiazole-2-carboxylic acid with n-butylamine and subsequent reaction with acryloyl chloride to form the final product. The purity of the compound can be determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease and Parkinson's disease research, N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide has been shown to protect neurons from oxidative stress and reduce inflammation.

properties

IUPAC Name

N-(1-cyanobutyl)-3-(4-methyl-1H-benzimidazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-3-5-12(10-17)18-15(21)9-8-14-19-13-7-4-6-11(2)16(13)20-14/h4,6-7,12H,3,5,8-9H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGUPCHKTDPTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)CCC1=NC2=C(C=CC=C2N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide

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